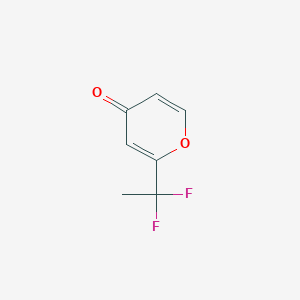
2-(1,1-Difluoroethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-4H-pyran-4-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group enhances its reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-4H-pyran-4-one typically involves the introduction of the difluoroethyl group onto a pyranone ring. One common method is the nucleophilic fluorination of ketones or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated derivatives.
Reduction: Reduction reactions can modify the difluoroethyl group, potentially leading to the formation of mono-fluorinated or non-fluorinated products.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the difluoroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction could produce mono-fluorinated alcohols .
Scientific Research Applications
2-(1,1-Difluoroethyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(1,1-Difluoroethyl)-4H-pyran-4-one exerts its effects involves the interaction of the difluoroethyl group with various molecular targets. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability. This can lead to interactions with enzymes, receptors, and other biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Similar in structure but with a pyridine ring instead of a pyranone ring.
1,1-Difluoroethyl chloride: A simpler compound with a difluoroethyl group attached to a chloride atom.
Uniqueness
2-(1,1-Difluoroethyl)-4H-pyran-4-one is unique due to its combination of a pyranone ring and a difluoroethyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H6F2O2 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)pyran-4-one |
InChI |
InChI=1S/C7H6F2O2/c1-7(8,9)6-4-5(10)2-3-11-6/h2-4H,1H3 |
InChI Key |
DUFUXSYBGZGSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)C=CO1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
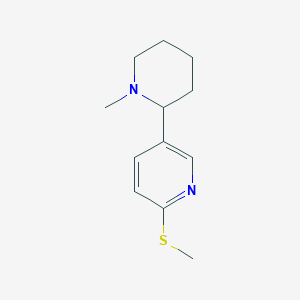
![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)

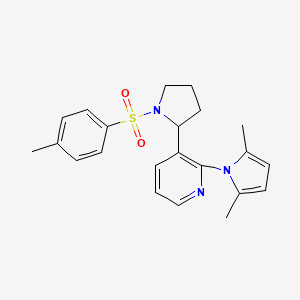
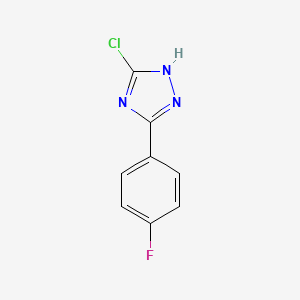

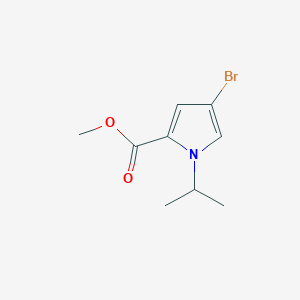

![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)




